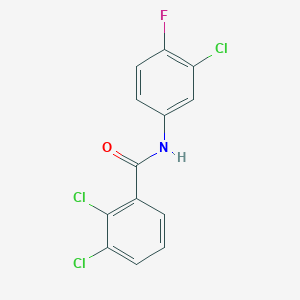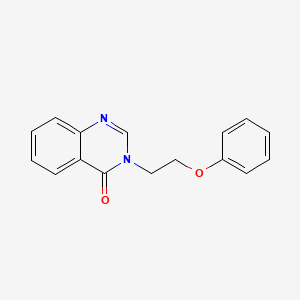![molecular formula C12H12Cl2N4O B5729658 N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5729658.png)
N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea, also known as DPI 3290, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea-based compounds and has been shown to exhibit potent inhibitory effects on various enzymes and proteins.
Wirkmechanismus
The mechanism of action of N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 involves the inhibition of various enzymes and proteins, including JNK, PKC, and CDK2. JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a critical role in cellular stress responses, including apoptosis and inflammation. PKC is a family of serine/threonine kinases that play critical roles in various cellular processes, including cell proliferation and differentiation. CDK2 is a protein kinase that plays a critical role in the regulation of the cell cycle. By inhibiting these enzymes and proteins, N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 can modulate various cellular processes and pathways.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 has been shown to exhibit potent inhibitory effects on various enzymes and proteins, including JNK, PKC, and CDK2. These inhibitory effects can modulate various cellular processes and pathways, including cell proliferation, apoptosis, and inflammation. In addition, N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 has been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its potential applications in neurodegenerative diseases and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 is its potent inhibitory effects on various enzymes and proteins. This compound has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and inflammatory disorders. However, one of the main limitations of N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 is its poor solubility in water, which may limit its applications in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290. One potential direction is the investigation of its potential applications in other diseases and disorders, including metabolic disorders and cardiovascular diseases. In addition, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its potential applications in scientific research. Finally, the investigation of its potential applications in combination therapy with other drugs and compounds may enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 involves the reaction between 2,3-dichloroaniline and 1-methyl-1H-pyrazol-4-carbaldehyde in the presence of potassium carbonate and ethanol. The resulting intermediate is then reacted with N-methyl-N-(3-dimethylaminopropyl)amine and urea to yield N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290. The overall yield of this synthesis method is approximately 50%, and the purity of the final product can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory effects on various enzymes and proteins, including the c-Jun N-terminal kinase (JNK), protein kinase C (PKC), and cyclin-dependent kinase 2 (CDK2). These enzymes and proteins play critical roles in various cellular processes, including cell proliferation, apoptosis, and inflammation. Thus, N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 has been investigated for its potential applications in cancer research, neurodegenerative diseases, and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O/c1-18-7-8(6-16-18)5-15-12(19)17-10-4-2-3-9(13)11(10)14/h2-4,6-7H,5H2,1H3,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQWDPQRWZSQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dichlorophenyl)-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5729576.png)

![3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5729602.png)
![2,6-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729604.png)

![7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5729624.png)



![4-methyl-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B5729664.png)

